3-Anilino-1-phenyl-2-propen-1-one
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Overview
Description
3-Anilino-1-phenyl-2-propen-1-one is an organic compound with the molecular formula C15H13NO. It is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an aniline group attached to a phenyl ring through a propenone linkage.
Scientific Research Applications
3-Anilino-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Anilino-1-phenyl-2-propen-1-one can be synthesized through a Michael addition-elimination reaction. This involves the reaction between 3-(dimethylamino)-1-phenyl-2-propen-1-one and benzenamine in an aqueous solution of acetic acid at room temperature. The reaction typically yields high purity products with a high reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted aniline derivatives.
Mechanism of Action
The mechanism of action of 3-Anilino-1-phenyl-2-propen-1-one involves its interaction with various molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The compound’s structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-Anilino-1-(2-nitrophenyl)-2-propen-1-one
- 3-Anilino-1-(4-methoxyphenyl)-2-propen-1-one
- 3-Anilino-1-(4-chlorophenyl)-2-propen-1-one
Uniqueness
3-Anilino-1-phenyl-2-propen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(E)-3-anilino-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJZOKJJOYMVPV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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